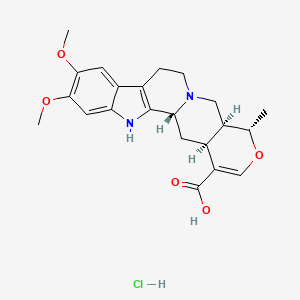
Streptonigrin carboxamidoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptonigrin carboxamidoacetic acid is a derivative of streptonigrin, an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus. Streptonigrin has been extensively studied for its potent anticancer properties and its ability to inhibit bacterial growth . The compound has a complex structure, which includes a quinoline-5,8-dione core, making it a subject of interest for synthetic organic chemists and pharmacologists alike .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin carboxamidoacetic acid involves multiple steps, starting from simple precursors. One of the key steps in the synthesis is the formation of a pentasubstituted pyridine fragment, which can be achieved through ring-closing metathesis . The synthetic route typically involves the use of ethyl glyoxalate as a starting material, followed by a series of reactions including cyclization, oxidation, and functional group transformations .
Industrial Production Methods
Industrial production of streptonigrin and its derivatives, including this compound, often involves fermentation processes using Streptomyces flocculus. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound . Advances in biotechnological methods have also enabled the optimization of production yields through genetic modifications of the producing strains .
Analyse Chemischer Reaktionen
Types of Reactions
Streptonigrin carboxamidoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The quinoline-5,8-dione core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone or semiquinone intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal cations such as zinc, copper, and iron, which facilitate the binding and activation of the compound . Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Streptonigrin carboxamidoacetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of streptonigrin carboxamidoacetic acid involves its binding to DNA in the presence of metal cations such as zinc, copper, and iron . This binding is followed by activation through one- or two-electron reduction, leading to the formation of reactive intermediates that cause DNA damage and cell death . The compound also inhibits specific enzymes, such as protein arginine deiminase, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Streptonigrin carboxamidoacetic acid can be compared with other similar compounds, such as:
Mitomycin C: Another quinone-based antitumor antibiotic with a similar mechanism of action.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and generates reactive oxygen species.
Actinomycin D: A peptide antibiotic that binds to DNA and inhibits RNA synthesis.
The uniqueness of this compound lies in its specific structure, which allows for selective binding and activation by metal cations, leading to potent anticancer and antibacterial activities .
Eigenschaften
CAS-Nummer |
99533-82-1 |
|---|---|
Molekularformel |
C27H25N5O9 |
Molekulargewicht |
563.5 g/mol |
IUPAC-Name |
2-[[5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H25N5O9/c1-10-16(11-6-8-14(39-2)25(40-3)22(11)35)17(28)21(32-19(10)27(38)30-9-15(33)34)13-7-5-12-20(31-13)24(37)18(29)26(41-4)23(12)36/h5-8,35H,9,28-29H2,1-4H3,(H,30,38)(H,33,34) |
InChI-Schlüssel |
PRAPDJNJJHWWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=C1C(=O)NCC(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


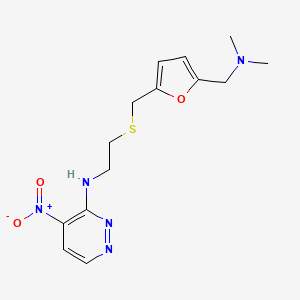
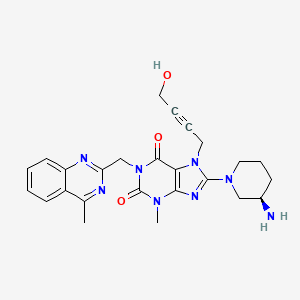
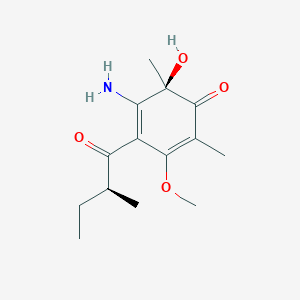

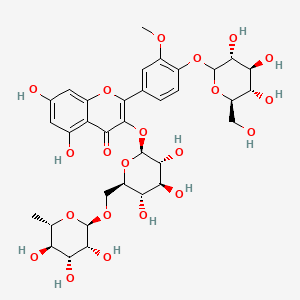
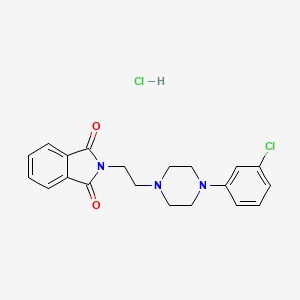
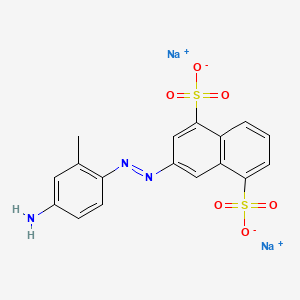
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
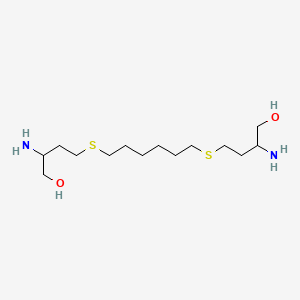

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
